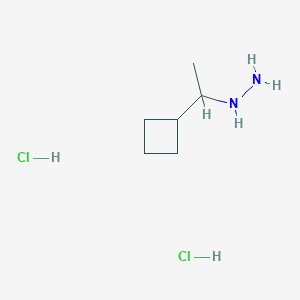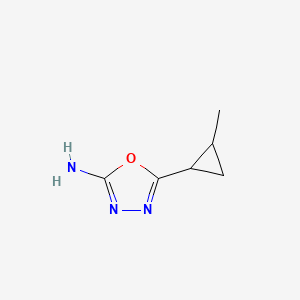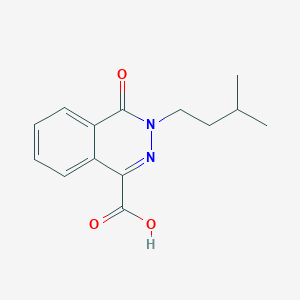
1-Cyclobutylethylhydrazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylethylhydrazine;dihydrochloride is a chemical compound with the CAS Number: 2580214-43-1 . It has a molecular weight of 187.11 . It is usually in powder form .
Molecular Structure Analysis
The InChI code for 1-Cyclobutylethylhydrazine;dihydrochloride is 1S/C6H14N2.2ClH/c1-5(8-7)6-3-2-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Cyclobutylethylhydrazine;dihydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Effects on Vestibular Function
1-Cyclobutylethylhydrazine dihydrochloride has been studied for its effects on vestibular function. Cyclizine hydrochloride, a compound with a similar structure, is noted for its antihistaminic activity and has shown effectiveness in the prophylaxis of motion sickness, which may suggest potential applications for 1-Cyclobutylethylhydrazine dihydrochloride in similar domains (Gutner, Gould, & Cracovaner, 1954).
Immunologic Surveillance in Cancer
1,2-Dimethylhydrazine dihydrochloride, a related compound, has been used in the study of immunologic surveillance against chemically induced primary colon carcinoma in rats. This suggests potential uses of 1-Cyclobutylethylhydrazine dihydrochloride in cancer research, particularly in understanding immune system interactions with carcinogens (Bansal, Mark, Bansal, & Rhoads, 1978).
Synthesis of Sulfene Compounds
Research has explored the use of related hydrazine compounds in the synthesis of sulfene (Thioformaldehyde Dioxide), indicating possible applications of 1-Cyclobutylethylhydrazine dihydrochloride in organic synthesis and chemical reactions (Prajapati, Singh, Mahajan, & Sandhu, 1993).
Immunologic Cross-Reactivity Studies
The compound has potential applications in studying immunologic cross-reactivity, as demonstrated by research on similar hydrazine compounds (Jones, Graham, Taylor, Sarlo, Hoyle, & Karol, 1998).
Antitumor Activities
1-Cyclobutylethylhydrazine dihydrochloride may have applications in antitumor research. Studies have shown that related hydrazine compounds can be effective in synthesizing novel compounds with antitumor activities (Mohareb, El-Sayed, & Abdelaziz, 2012).
Colon Carcinogenesis
The compound could be used in studying the mechanisms of colon carcinogenesis, as indicated by research using 1,2-dimethylhydrazine in rodent models (Venkatachalam, Vinayagam, Arokia Vijaya Anand, Isa, & Ponnaiyan, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-cyclobutylethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5(8-7)6-3-2-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAVUUWJQKJNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylethylhydrazine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-Dimethylphenyl)-3-[(4-methoxyphenyl)methylamino]pyrazin-2-one](/img/structure/B2577187.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2577188.png)

![3-butyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577194.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2577196.png)
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2577197.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2577199.png)


![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2577205.png)


